

Isovaleraldehyde chemical properties and reactivity

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Compound of Interest

Compound Name: Isovaleraldehyde

Cat. No.: B047997

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **Isovaleraldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleraldehyde, systematically named 3-methylbutanal, is a significant organic compound with the chemical formula $C_5H_{10}O$ ^{[1][2]}. It is a branched-chain aldehyde that exists as a colorless liquid with a characteristic pungent, apple-like, or malty odor^{[3][4][5]}. This compound is found naturally in a wide variety of sources, including essential oils of fruits like apples and oranges, as well as in processed foods such as cheese, beer, and chocolate^{[4][5][6]}. In industrial and laboratory settings, **isovaleraldehyde** serves as a versatile intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavorings^{[1][4][6]}. Its reactivity, primarily dictated by the aldehyde functional group, allows it to participate in a broad spectrum of organic transformations, making it a valuable reagent for chemical research and drug development.

Chemical and Physical Properties

The physical and chemical properties of **isovaleraldehyde** are summarized in the table below, providing a comprehensive overview of its key characteristics.

Property	Value	Citations
Molecular Formula	C5H10O	[1][2][7]
Molecular Weight	86.13 g/mol	[1][7][8]
Appearance	Clear, colorless to light yellow liquid	[4][9][10]
Odor	Pungent, powerful, acrid, apple-like, malty	[3][4][6]
Boiling Point	90-93 °C at 760 mmHg	[4][6][10][11]
Melting Point	-51 °C to -60 °C	[4][6][10][12]
Density	0.785 - 0.803 g/mL at 20-25 °C	[1][4][12]
Water Solubility	15 g/L at 20 °C (Slightly soluble)	[4][9][10]
Solubility in Organics	Miscible with alcohol, ether, propylene glycol, and oils	[1][4][9]
Refractive Index (n _{20/D})	1.382 - 1.388	[4][7][10]
Vapor Pressure	30 - 49.3 mmHg at 20-25 °C	[4][10][11]
Vapor Density	2.96 - 2.97 (vs air)	[4][10]
Flash Point	-5 °C to -1.1 °C (23 °F to 30 °F) (Closed Cup)	[7][13]
Autoignition Temperature	235 °C (455 °F)	[14]
Explosive Limits	1.7 - 6.8% (V)	[4][9][10]
LogP	1.5	[4][7]

Chemical Reactivity and Key Transformations

The reactivity of **isovaleraldehyde** is dominated by its aldehyde functional group, making it susceptible to oxidation, reduction, and nucleophilic addition reactions at the carbonyl carbon.

Oxidation

Aldehydes are readily oxidized to form carboxylic acids. **Isovaleraldehyde** can be oxidized to isovaleric acid (3-methylbutanoic acid), a valuable intermediate in the production of drugs, esters, and synthetic lubricants[3][4][10]. This transformation is a common synthetic step. Furthermore, **isovaleraldehyde** can undergo autoxidation when exposed to air and light, a reaction that proceeds via a peroxo acid intermediate and is catalyzed by transition metal salts[4][10].

Reduction

The carbonyl group of **isovaleraldehyde** can be reduced to a primary alcohol. Through hydrogenation, **isovaleraldehyde** is converted into isoamyl alcohol (isopentyl alcohol), which has applications as a solvent and flavoring agent[4].

Aldol Condensation

Isovaleraldehyde, like other aldehydes with α -hydrogens, can undergo self-condensation reactions, which are often catalyzed by acid or base[3][10][12]. More synthetically useful are crossed or mixed aldol condensations. For instance, the reaction of **isovaleraldehyde** with acetone in the presence of a base (like NaOH) and a hydrogenation catalyst can produce 6-methylheptan-2-one, a key intermediate for fragrances and other specialty chemicals[15]. The reaction proceeds through the formation of a β -hydroxy ketone, which may then dehydrate[16].

Reductive Amination and Schiff Base Formation

The reaction of **isovaleraldehyde** with primary amines yields imines, also known as Schiff bases[7][17]. These intermediates can be subsequently reduced in a process called reductive amination to form secondary amines, which are valuable structures in pharmaceutical and dye manufacturing[4].

Cyclic Trimerization

Under acidic conditions, **isovaleraldehyde** can undergo cyclic trimerization to form 2,4,6-Triisobutyl-1,3,5-trioxane[6]. This derivative is used as a flavoring agent, imparting creamy, chocolate, and berry notes[6].

General Reactivity Profile

Isovaleraldehyde is incompatible with strong oxidizing agents, strong bases, reducing agents, acids, and amines[4][18]. It is sensitive to light and air, and its vapors can form explosive mixtures with air[4]. The combination of aldehydes with materials like azo compounds, dithiocarbamates, and nitrides can generate flammable and/or toxic gases[3][10][18].

Experimental Protocols

Synthesis of Isovaleraldehyde via Gas-Phase Dehydrogenation of Isoamyl Alcohol

This protocol is based on a patented industrial method for the preparation of **isovaleraldehyde**, which offers high conversion and selectivity.

Objective: To synthesize **isovaleraldehyde** by the catalytic gas-phase dehydrogenation and oxidation of isoamyl alcohol.

Materials:

- Isoamyl alcohol (raw material)
- Nitrogen (carrier gas)
- Porous metal-organic copper catalyst
- 0.1 mol/L Sodium Bicarbonate solution

Equipment:

- Preheater
- Fixed-bed reactor
- Condenser
- Quenching/absorption tower
- Separatory funnel and distillation apparatus

Procedure:

- Vaporization: Continuously pump the isoamyl alcohol raw material into a preheater and heat to 250°C to achieve complete vaporization[19].
- Catalytic Reaction: Load the fixed-bed reactor with the porous metal-organic copper catalyst. Introduce the vaporized isoamyl alcohol along with a nitrogen carrier gas into the reactor[19]. The gas-phase dehydrogenation reaction occurs on the catalyst surface to form **isovaleraldehyde**[19][20].
- Condensation & Quenching: The product stream exiting the reactor is passed through a condenser to obtain a semi-finished liquid product[19]. This liquid is then subjected to quenching and absorption to separate the product from unreacted starting material and gaseous byproducts[20].
- Purification:
 - Transfer the semi-finished **isovaleraldehyde** into a separatory funnel. Add a 0.1 mol/L sodium bicarbonate solution, shake, and allow the layers to separate for 30 minutes. Discard the aqueous layer[19].
 - Repeat the washing step three times to neutralize any acidic byproducts[19].
 - The washed organic layer is then purified by distillation to yield high-purity **isovaleraldehyde** (purity can exceed 99.8%)[19]. Unreacted isoamyl alcohol can be recovered and recycled[20].

Aldol Condensation of Isovaleraldehyde with Acetone

This protocol describes a two-phase crossed aldol condensation followed by hydrogenation to produce 6-methylheptan-2-one.

Objective: To synthesize 6-methylheptan-2-one via a base-catalyzed aldol condensation of **isovaleraldehyde** and acetone.

Materials:

- **Isovaleraldehyde**

- Acetone (in 3-5 fold molar excess)[[15](#)]
- Sodium Hydroxide (NaOH, catalyst)
- Palladium on carbon (Pd/C, 5 wt.%, hydrogenation catalyst)[[15](#)]
- Water
- Hydrogen gas

Equipment:

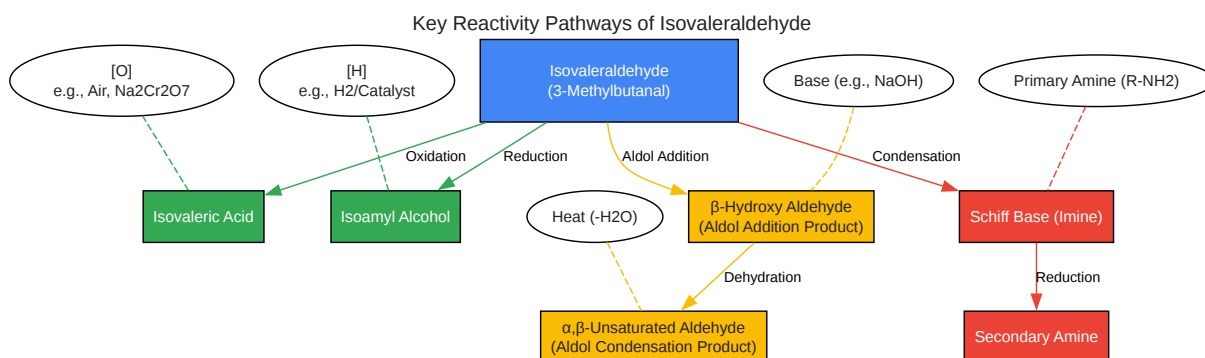
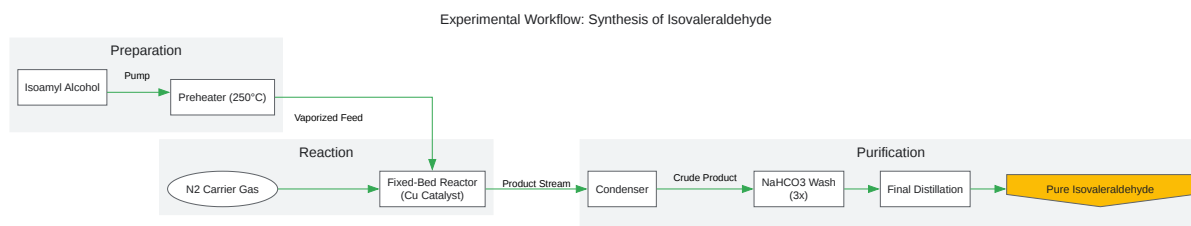
- High-pressure autoclave (2L) with a mechanical stirrer
- Heating and cooling system for the reactor
- Gas inlet for hydrogen

Procedure:

- **Catalyst Suspension:** In a 2L autoclave, suspend 6 g of the Pd/C hydrogenation catalyst in 250 g of water[[15](#)].
- **Base Addition:** Add 4 g of NaOH (0.1 mol) to the suspension and stir until it is completely dissolved[[15](#)].
- **Reactant Addition:** Add 436 g of acetone (7.5 mol) to the aqueous catalyst suspension[[15](#)].
- **Reaction Conditions:** Seal the autoclave and pressurize with hydrogen to 15 bar at room temperature with intensive stirring[[15](#)]. Heat the two-phase mixture to 120°C[[15](#)].
- **Isovaleraldehyde Dosing:** Slowly dose **isovaleraldehyde** into the heated, stirring mixture. The aldol condensation occurs, followed by in-situ dehydration and hydrogenation of the resulting double bond.
- **Workup and Isolation:** After the reaction is complete (monitored by GC or TLC), cool the reactor, release the pressure, and filter to remove the catalyst. The two phases of the filtrate

are separated. The organic phase, containing the 6-methylheptan-2-one product, can be purified by distillation.

Visualizations



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References

- 1. nbinnno.com [nbinnno.com]
- 2. Butanal, 3-methyl- [webbook.nist.gov]
- 3. Isovaleraldehyde | 590-86-3 [chemicalbook.com]
- 4. ISOVALERALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 5. acs.org [acs.org]
- 6. Isovaleraldehyde - Wikipedia [en.wikipedia.org]
- 7. ScenTree - Isovaleraldehyde (CAS N° 590-86-3) [scentree.co]
- 8. 3-Methylbutanal | C₅H₁₀O | CID 11552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. lookchem.com [lookchem.com]
- 11. isovaleraldehyde, 590-86-3 [thegoodscentcompany.com]
- 12. ISOVALERALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. vigon.com [vigon.com]
- 14. fishersci.com [fishersci.com]
- 15. US6583323B2 - Process for the production of 6-methylheptanone - Google Patents [patents.google.com]
- 16. Aldol condensation - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. CN106008180A - Method for preparation of isovaleraldehyde from isoamyl alcohol - Google Patents [patents.google.com]
- 20. CN111718247A - Preparation method of isovaleraldehyde - Google Patents [patents.google.com]

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